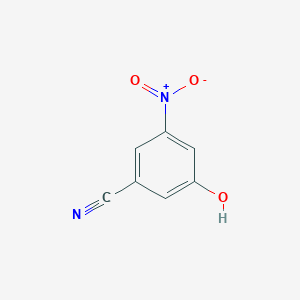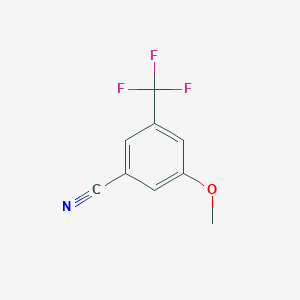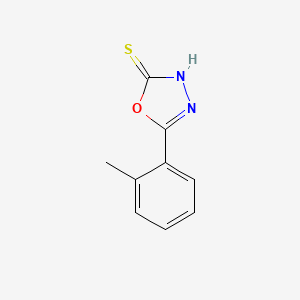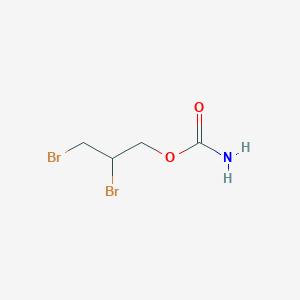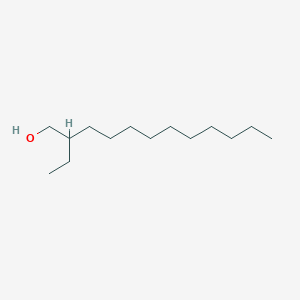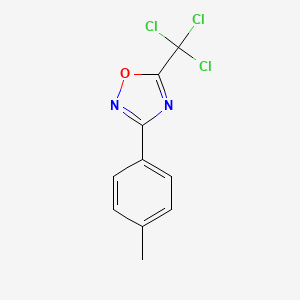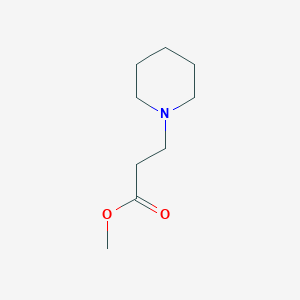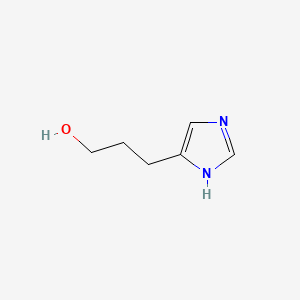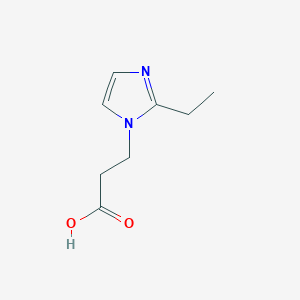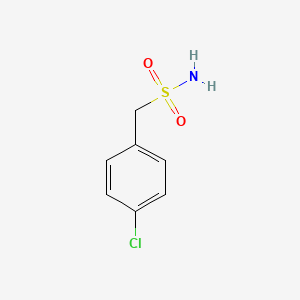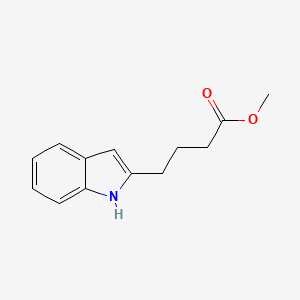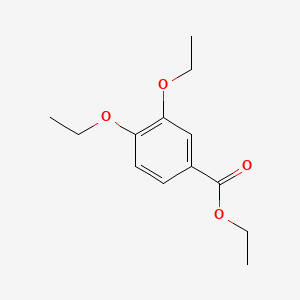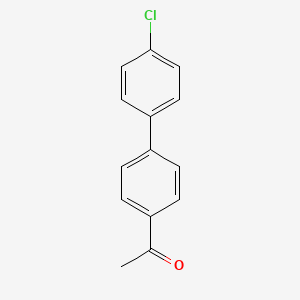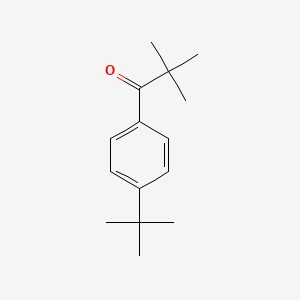
p-Tert-butylpivalophenone
Übersicht
Beschreibung
P-Tert-butylpivalophenone is a chemical compound with the molecular formula C15H22O . Its molecular weight is 218.3346 .
Molecular Structure Analysis
The molecular structure of p-Tert-butylpivalophenone consists of a phenone group attached to a tert-butyl group . The InChI representation of its structure isInChI=1S/C15H22O/c1-14(2,3)12-9-7-11(8-10-12)13(16)15(4,5)6/h7-10H,1-6H3 .
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicity Studies
Occurrences, Toxicities, and Ecological Risks of Benzophenone-3 : This study discusses benzophenone-3 (BP-3), a common component in sunscreens, including its environmental occurrence, toxic effects, and potential impact on aquatic ecosystems due to its widespread use. The study highlights BP-3's lipophilic, photostable nature, and its ability to bioaccumulate, emphasizing the need for further research on its long-term exposure effects in aquatic ecosystems (Kim & Choi, 2014).
Synthetic Phenolic Antioxidants : This review covers the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including their detection in various environmental matrices and potential health risks. SPAs such as BHT (2,6-di-tert-butyl-4-methylphenol) are noted for their widespread use and the emerging concern over their toxicity and environmental persistence (Liu & Mabury, 2020).
Pharmacological and Therapeutic Applications
Terpenoids’ Anti-cancer Effects : This paper explores the anti-cancer properties of terpenoids, focusing on their diverse biological activities such as anti-proliferative, apoptotic, anti-angiogenic, and anti-metastatic effects. The review underscores the complexity of terpenoids' mechanisms in inducing autophagy in cancer cells and suggests their potential for novel cancer therapies (El-Baba et al., 2021).
Pharmacological Activities of Dihydrotanshinone I : This review highlights the pharmacological effects and mechanisms of dihydrotanshinone I (DHT), a compound from Salvia miltiorrhiza Bunge (Danshen), in treating various diseases. DHT is shown to have anti-cancer, cardiovascular protective, anti-inflammation, and anti-Alzheimer's disease effects, suggesting it as a lead compound for drug discovery (Chen et al., 2019).
Environmental Chemistry and Degradation
- Degradation Mechanisms of Polycaprolactone : This comprehensive review examines the degradation mechanisms of polycaprolactone (PCL), a biodegradable polymer used in various applications, including biomedical and environmentally sustainable packaging. It discusses the influence of synthesis, molecular weight, crystallinity, and environmental factors on PCL's degradation behavior, highlighting the importance of understanding these aspects for its application and environmental impact (Bartnikowski et al., 2019).
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-14(2,3)12-9-7-11(8-10-12)13(16)15(4,5)6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISXBXYWRHTLEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177109 | |
| Record name | p-Tert-butylpivalophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Tert-butylpivalophenone | |
CAS RN |
22583-66-0 | |
| Record name | p-Tert-butylpivalophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022583660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Tert-butylpivalophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




